molecular formula C20H22N2O4 B12526878 3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) CAS No. 870007-33-3

3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)

Cat. No.: B12526878
CAS No.: 870007-33-3
M. Wt: 354.4 g/mol
InChI Key: KDGMXUKRSWCCSW-UHFFFAOYSA-N
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Description

3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) is a chemical compound that features a quinoxaline core linked to two pentane-2,4-dione groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) typically involves the condensation of quinoxaline derivatives with β-diketones. One common method involves the reaction of quinoxaline-2,3-dicarbaldehyde with pentane-2,4-dione in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of intermediate methylene bridges, which link the quinoxaline core to the β-diketone groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The methylene bridges and β-diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can engage in π-π interactions with aromatic residues in proteins, while the β-diketone groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure but lacking the β-diketone groups.

    Quinoxaline-2,3-dicarboxylic acid: An oxidized derivative with carboxylic acid groups instead of methylene bridges.

    Quinoxaline-2,3-diylbis(methylene)bis(acetylacetone): A related compound with acetylacetone groups instead of pentane-2,4-dione.

Uniqueness

3,3’-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione) is unique due to the presence of both quinoxaline and β-diketone functionalities, which confer distinct chemical reactivity and potential applications. The methylene bridges provide flexibility and allow for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

CAS No.

870007-33-3

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-[[3-(2-acetyl-3-oxobutyl)quinoxalin-2-yl]methyl]pentane-2,4-dione

InChI

InChI=1S/C20H22N2O4/c1-11(23)15(12(2)24)9-19-20(10-16(13(3)25)14(4)26)22-18-8-6-5-7-17(18)21-19/h5-8,15-16H,9-10H2,1-4H3

InChI Key

KDGMXUKRSWCCSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=NC2=CC=CC=C2N=C1CC(C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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